2-Bromo-N-(3,4-dimethylbenzyl)propanamide
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Overview
Description
2-Bromo-N-(3,4-dimethylbenzyl)propanamide is an organic compound with the molecular formula C12H16BrNO It is a brominated amide derivative, characterized by the presence of a bromine atom attached to the second carbon of the propanamide chain and a 3,4-dimethylbenzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(3,4-dimethylbenzyl)propanamide typically involves the following steps:
Bromination: The starting material, propanamide, undergoes bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. This step introduces the bromine atom at the second carbon position of the propanamide chain.
N-Alkylation: The brominated propanamide is then subjected to N-alkylation with 3,4-dimethylbenzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). This reaction results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Bromination: Using large reactors to ensure efficient bromination of propanamide.
N-Alkylation in Industrial Reactors: Employing industrial-scale reactors for the N-alkylation step, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(3,4-dimethylbenzyl)propanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (RNH2).
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of the 3,4-dimethylbenzyl group can be achieved using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Performed in aqueous or organic solvents under controlled temperature conditions.
Major Products
Nucleophilic Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.
Reduction: Formation of N-(3,4-dimethylbenzyl)propanamide.
Oxidation: Formation of oxidized derivatives of the 3,4-dimethylbenzyl group.
Scientific Research Applications
2-Bromo-N-(3,4-dimethylbenzyl)propanamide has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its biological activity and potential as a bioactive molecule.
Material Science: Utilized in the development of novel materials with specific properties.
Chemical Synthesis: Employed as a reagent or intermediate in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(3,4-dimethylbenzyl)propanamide involves its interaction with specific molecular targets. The bromine atom and the 3,4-dimethylbenzyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(3,4-dimethylphenyl)benzamide: Similar structure but with a phenyl group instead of a benzyl group.
3-Bromo-N,N-dimethylbenzamide: Similar brominated amide but with different substituents on the nitrogen atom.
Uniqueness
2-Bromo-N-(3,4-dimethylbenzyl)propanamide is unique due to the presence of the 3,4-dimethylbenzyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-bromo-N-[(3,4-dimethylphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-8-4-5-11(6-9(8)2)7-14-12(15)10(3)13/h4-6,10H,7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCPSUVOGKXWHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)C(C)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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